Ortho-Iodo Substituent is Essential for Tandem Ullmann/CuAAC Cyclization Yield
The ortho-iodo substitution pattern is mandatory for achieving productive tandem cyclization with sodium azide. 2-Iodobenzamides with an N-propargyl group produce a range of [1,2,3]triazolo[1,5-a]quinoxalines in moderate yields via a documented CuI-catalyzed protocol . In contrast, the corresponding N-propargyl benzamides lacking the ortho-iodo substituent, or bearing it at the meta- or para-position, do not undergo this tandem Ullmann/CuAAC sequence and fail to yield the fused triazoloquinoxaline products under identical conditions .
| Evidence Dimension | Synthetic utility for tandem cyclization |
|---|---|
| Target Compound Data | Productive participant in CuI-catalyzed tandem cyclization, yielding [1,2,3]triazolo[1,5-a]quinoxalines |
| Comparator Or Baseline | N-(prop-2-yn-1-yl)benzamide (CAS 1464-98-8) and 3-iodo-N-(prop-2-yn-1-yl)benzamide (CAS 1247441-29-7) |
| Quantified Difference | Comparators yield no tandem cyclization product under identical conditions; only the ortho-iodo compound participates |
| Conditions | CuI (10 mol%), N,N'-dimethyl-ethylenediamine (20 mol%), i-Pr2NEt (1 equiv), NaN3 (1.2 equiv), DMF, 50 °C |
Why This Matters
The unique ortho-iodo configuration is the key structural determinant for unlocking the tandem cyclization pathway, directly influencing synthetic success or failure.
